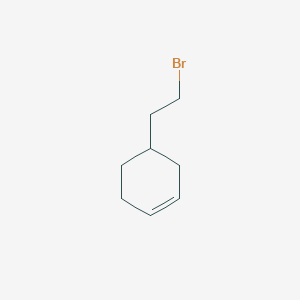
Cyclohexene, 4-(2-bromoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 4-(2-bromoethyl)-: is an organic compound with the molecular formula C8H13Br It is a derivative of cyclohexene, where a bromoethyl group is attached to the fourth carbon of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexene, 4-(2-bromoethyl)- can be synthesized through the bromination of cyclohexene. The process typically involves the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of cyclohexene, 4-(2-bromoethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Cyclohexene, 4-(2-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as hydroxide ions, resulting in the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution Reactions: Formation of alcohols, ethers, or other substituted derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Scientific Research Applications
Cyclohexene, 4-(2-bromoethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexene, 4-(2-bromoethyl)- involves its interaction with nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in substitution and elimination reactions. The compound can also participate in electrophilic addition reactions due to the presence of the double bond in the cyclohexene ring .
Comparison with Similar Compounds
Cyclohexene: A simple cycloalkene with a double bond, lacking the bromoethyl group.
4-(2-Chloroethyl)cyclohexene: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Iodoethyl)cyclohexene: Similar structure but with an iodoethyl group instead of a bromoethyl group.
Uniqueness: Cyclohexene, 4-(2-bromoethyl)- is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and chemical properties. The bromine atom’s electronegativity and size influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
Cyclohexene, 4-(2-bromoethyl)- (CAS Number: 557023) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and cytotoxic effects, and discusses relevant case studies and research findings.
Chemical Structure and Properties
Cyclohexene, 4-(2-bromoethyl)- is characterized by the following chemical structure:
- Molecular Formula: C8H13Br
- Molecular Weight: 201.09 g/mol
This compound contains a cyclohexene ring substituted with a bromoethyl group, which may influence its reactivity and biological interactions.
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of halogenated compounds have been widely studied. For example, certain halolactones demonstrated antiproliferative activity against canine B-cell leukemia cells with IC50 values comparable to established chemotherapeutics like etoposide . Although direct studies on cyclohexene, 4-(2-bromoethyl)- are sparse, the structural similarity to these effective compounds suggests it could exhibit similar cytotoxic properties.
Table 2: Cytotoxicity of Halogenated Compounds
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| (1R,6R,1′S)-1-(1′-chloroethyl)-9-oxabicyclo[4.3.0]nonan-8-one | GL-1 (Canine B-cell leukemia) | 18.43 ± 1.46 |
| (1R,6R,1′S)-1-(1′-chloroethyl)-9-oxabicyclo[4.3.0]nonan-8-one | CLB70 (Canine B-cell chronic leukemia) | 11.40 ± 0.40 |
The interaction of halogenated compounds with biological membranes is critical for understanding their biological activity. Research indicates that these compounds can alter membrane fluidity and lipid packing, which may contribute to their cytotoxic effects . The mechanism often involves disrupting cellular processes leading to apoptosis or necrosis.
Case Studies
A notable study focused on the synthesis of optically active δ-halo-γ-lactones derived from cyclohexene precursors demonstrated their potential as anticancer agents . These compounds were tested for their effects on erythrocyte membranes to evaluate toxicity and biocompatibility, revealing minimal hemolytic activity while maintaining membrane integrity.
Properties
CAS No. |
63540-01-2 |
|---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
4-(2-bromoethyl)cyclohexene |
InChI |
InChI=1S/C8H13Br/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2 |
InChI Key |
AJDCCNQUNLJJJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















